1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
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Overview
Description
1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a furan ring, and a methoxyethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves the reaction of 2-chloroaniline with 2-(furan-2-yl)-2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-furyl)urea
- 1-(2-Chlorophenyl)-3-(2-methoxyethyl)urea
- 1-(2-Bromophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea
Comparison: 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea stands out due to the presence of both the furan ring and the methoxyethyl group, which confer unique chemical properties and potential biological activities. Compared to its analogs, this compound may exhibit different reactivity and efficacy in various applications, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-13(12-7-4-8-20-12)9-16-14(18)17-11-6-3-2-5-10(11)15/h2-8,13H,9H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUCCYHTPYDGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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